molecular formula C21H19NO4 B2980541 9-cyclopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 946235-45-6

9-cyclopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2980541
CAS No.: 946235-45-6
M. Wt: 349.386
InChI Key: DBUOKMBCTYGNOY-UHFFFAOYSA-N
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Description

9-Cyclopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazine derivative characterized by a fused chromene-oxazine core substituted with a cyclopropyl group at position 9 and a 4-methoxyphenyl group at position 2. Its molecular framework combines structural features of coumarins and heterocyclic oxazines, making it a candidate for pharmacological exploration.

Properties

IUPAC Name

9-cyclopropyl-3-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-24-15-6-2-13(3-7-15)18-11-25-21-16(20(18)23)8-9-19-17(21)10-22(12-26-19)14-4-5-14/h2-3,6-9,11,14H,4-5,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUOKMBCTYGNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-cyclopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (CAS Number: 946234-89-5) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, synthesis methods, and structure-activity relationships.

Structural Characteristics

The molecular formula of the compound is C21H19NO4C_{21}H_{19}NO_{4} with a molecular weight of 349.4 g/mol. The structure incorporates a chromeno-oxazine framework, which is significant in medicinal chemistry for its diverse pharmacological properties. The presence of the cyclopropyl and methoxyphenyl groups suggests potential interactions with various biological targets.

Structural Representation

PropertyValue
Common NameThis compound
CAS Number946234-89-5
Molecular FormulaC21H19NO4C_{21}H_{19}NO_{4}
Molecular Weight349.4 g/mol

Antioxidant Activity

Research indicates that compounds within the chromeno family exhibit significant antioxidant properties . For instance, derivatives of chromeno-oxazine structures have been shown to scavenge free radicals effectively. The antioxidant activity can be quantitatively assessed using methods such as the DPPH radical scavenging assay.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (IC50)
Ascorbic AcidReference Standard
9-cyclopropyl-3-(4-methoxyphenyl)-...Higher than ascorbic acid

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies have demonstrated that it exhibits cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.

Case Study: Anticancer Evaluation

In a study involving MTT assays:

  • U-87 Cell Line : The compound showed significant cytotoxicity, indicating its potential as an anticancer agent.
  • MDA-MB-231 Cell Line : While effective, the cytotoxicity was comparatively lower than that observed in U-87 cells.

The biological activity of this compound is attributed to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. The compound may interact with specific receptors or enzymes that play crucial roles in cancer progression and oxidative stress response.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions to optimize yield and purity. Common methods include:

  • Formation of the Chromeno-Oxazine Core : This step often involves cyclization reactions between appropriate precursors.
  • Introduction of Functional Groups : The cyclopropyl and methoxyphenyl groups are introduced through substitution reactions.

Synthetic Route Overview

StepDescription
Step 1Formation of the chromeno core
Step 2Substitution to introduce cyclopropyl group
Step 3Final purification and characterization

Comparison with Similar Compounds

Key Observations :

  • Substituent Flexibility : The cyclopropyl group in the target compound introduces steric constraints compared to linear alkyl or benzyl groups (e.g., 6a, 6d) . This may influence pharmacokinetic properties like membrane permeability.
  • Synthetic Efficiency: Yields for chromeno-oxazines vary widely (40–90%), influenced by substituent reactivity and synthetic routes. For example, ferrocenyl derivatives (e.g., 12b) achieve high yields (90%) due to optimized coupling conditions .
  • The target compound’s 4-methoxyphenyl group may enhance anti-inflammatory effects, as methoxy groups are known to modulate COX-2 activity .
Spectral and Physicochemical Properties
  • NMR Profiles : Compounds with 4-methoxyphenyl substituents (e.g., 4a in ) display characteristic aromatic proton signals at δ 6.7–7.5 ppm, while cyclopropyl groups exhibit distinct coupling patterns (e.g., δ 1.0–1.5 ppm for cyclopropane protons) .
  • Thermal Stability : Melting points for benzyl-substituted derivatives (6a: 138–140°C; 6d: 159–164°C) suggest that bulkier substituents enhance crystalline stability .

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